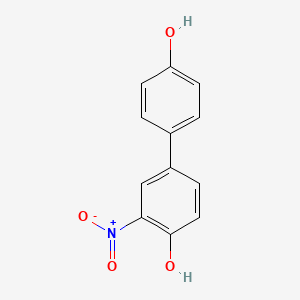

4-(4-Hydroxyphenyl)-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMAIRQMOJFXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420697 | |

| Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374589-63-6 | |

| Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 4 4 Hydroxyphenyl 2 Nitrophenol and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule and its analogs relies on the careful synthesis and modification of precursor molecules. Key strategies include the nitration of phenolic substrates, the introduction of the hydroxyphenyl moiety, and multi-step sequences for more complex derivatives.

Introduction of the Hydroxyphenyl Moiety via Condensation Reactions

The introduction of the hydroxyphenyl group is a critical step in the synthesis of the target compound. One common approach is the Friedel-Crafts alkylation reaction. This involves reacting a phenol (B47542) with a suitable alkylating agent in the presence of an acid catalyst. For example, the reaction of phenol with 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst can produce 4-(4-hydroxyphenyl)butan-2-one. google.com

Another method involves condensation reactions. For instance, 2-aminothiophenols can be condensed with aldehydes to form various derivatives. mdpi.com While not a direct route to 4-(4-hydroxyphenyl)-2-nitrophenol, this illustrates the principle of building larger molecules through condensation.

The McMurry reaction, a reductive coupling of ketones or aldehydes, has also been employed to synthesize complex molecules containing the hydroxyphenyl moiety, such as (Z)-4-hydroxytamoxifen. nih.gov This highlights the versatility of modern organic reactions in constructing specific molecular architectures.

Multi-Step Synthesis Approaches for Complex Nitrophenol Derivatives

The synthesis of more complex nitrophenol derivatives often requires multi-step reaction sequences. These approaches allow for the precise installation of various functional groups and the construction of intricate molecular frameworks.

For example, the synthesis of N-(4-hydroxyphenyl)acetamide (acetaminophen) can start from nitrobenzene (B124822). mdpi.comgoogle.com A one-pot synthesis has been developed involving the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes in dilute acetic acid. mdpi.com This process can lead to a mixture of products, but under optimized conditions, can selectively produce N-(4-hydroxyphenyl)acetamide. mdpi.com Another route involves the catalytic hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), followed by acetylation. mdpi.comresearchgate.netgoogle.com

The synthesis of 2-(chloromethyl)-4-nitrophenol (B20466) can be achieved through two primary multi-step pathways: the direct chloromethylation of 4-nitrophenol (Blanc reaction) or the nitration of 2-(chloromethyl)phenol. The Blanc reaction involves treating 4-nitrophenol with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride.

Furthermore, a multi-step process for producing N-acetyl-p-aminophenol from p-nitrophenol involves a stepwise hydrogenation and acetylation process in an aqueous solvent system. google.com

These multi-step syntheses often involve a series of reactions such as nitration, reduction of the nitro group to an amine, and subsequent functionalization of the amino group. For instance, 2-phenylethanol (B73330) can be nitrated, followed by reduction of the resulting 2-(4-nitrophenyl)ethanol to 2-(4-aminophenyl)ethanol, which can then be further modified. google.com

Advanced Reaction Conditions and Catalysis for Targeted Synthesis

To improve the efficiency, selectivity, and sustainability of synthetic routes, advanced reaction conditions and catalytic systems are employed. These methods often provide milder reaction conditions and higher yields compared to traditional approaches.

Catalytic Systems in Reductive Carbonylation and Acetylation of Nitrobenzene Precursors

The reductive carbonylation of nitrobenzene is a valuable method for producing important chemical intermediates. Palladium complexes have been identified as highly effective catalysts for this transformation. ionike.com The use of ionic liquids as co-catalysts can enhance the catalytic performance. For instance, a Pd(phen)Cl2-BAcImPF6 ionic liquid system has been shown to be highly effective for the reductive carbonylation of nitrobenzene to the corresponding carbamate. ionike.com

In the synthesis of N-(4-hydroxyphenyl)acetamide (acetaminophen) from nitrobenzene, a Pd(II)-complex, [PdCl2(dppb)], has been used as a catalyst precursor in a one-pot reductive carbonylation and acetylation process. mdpi.com The reaction, when carried out in dilute acetic acid, can achieve high selectivity for the desired product. mdpi.com

The acetylation of aminophenols, a key step in many syntheses, can be carried out using acetic anhydride. In the stepwise synthesis of N-acetyl-p-aminophenol from p-nitrophenol, the acetylation of the intermediate p-aminophenol is performed directly in the reaction mixture. google.com

Regioselective Synthesis Utilizing Cerium (IV) Ammonium (B1175870) Nitrate (B79036) (CAN)

Cerium (IV) ammonium nitrate (CAN) is a versatile and efficient reagent for various organic transformations, including regioselective nitration. As mentioned earlier, CAN in the presence of sodium bicarbonate allows for the facile and high-yield ortho-nitration of phenols. umich.eduumich.edu The proposed mechanism involves the initial oxidation of the phenol to a radical cation by CAN, followed by the transfer of a nitro radical to the less hindered carbon, ultimately yielding the ortho-nitrophenol. researchgate.net

This method has been successfully applied to the synthesis of various complex nitrophenols, including derivatives of coumarins, flavanones, and benzoxazoles. umich.edu It has also been used for the regioselective nitration of hydroxy heterocycles, consistently favoring the less hindered ortho position. researchgate.net

Beyond nitration, CAN is also effective in catalyzing other reactions, such as the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes in a one-pot reaction at room temperature. mdpi.com It also facilitates the synthesis of tertiary ethers from tertiary diols with high stereoselectivity. organic-chemistry.org

| Catalyst/Reagent | Reaction Type | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Pd(phen)Cl₂-BAcImPF₆ | Reductive Carbonylation | Nitrobenzene | Carbamate | High efficiency and selectivity. | ionike.com |

| [PdCl₂(dppb)] | Reductive Carbonylation/Acetylation | Nitrobenzene | N-(4-hydroxyphenyl)acetamide | One-pot synthesis, high selectivity under optimized conditions. | mdpi.com |

| Cerium (IV) ammonium nitrate (CAN) | Regioselective ortho-nitration | Phenols | ortho-Nitrophenols | High yield, regioselective, mild room temperature conditions. | umich.eduumich.edu |

| Cerium (IV) ammonium nitrate (CAN) | One-pot synthesis | 2-Aminothiophenol, Aromatic aldehydes | 2-Arylbenzothiazoles | Mild, efficient, simple procedure. | mdpi.com |

Optimization of Yield and Selectivity in Nitrophenol Derivatization

The nitration of phenolic compounds is a fundamental process in the synthesis of nitrophenol derivatives. The position of the nitro group is directed by the existing substituents on the aromatic ring. For instance, the hydroxyl group of phenol directs incoming nitro groups to the ortho and para positions. The reaction of phenol with dilute nitric acid at room temperature typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. To achieve higher selectivity for a specific isomer, reaction conditions must be carefully controlled. wikipedia.org

A method for the selective preparation of 4-nitrophenol derivatives involves a multi-step process to ensure high regioselectivity. This process begins with the reaction of a phenol derivative with oxalic acid or a reactive derivative thereof to form a diphenyl oxalate (B1200264) derivative. This intermediate is then nitrated, and subsequent hydrolysis yields the desired 4-nitrophenol derivative. This method provides a high degree of selectivity for the 4-position. google.com

Furthermore, the derivatization of nitrophenols can be optimized through various techniques. One such method is a modified hollow-fiber liquid-phase microextraction, which allows for the simultaneous extraction and derivatization of nitrophenols from environmental samples. This technique has shown high enrichment factors and low limits of detection for the target analytes. nih.gov

Synthesis of Specific Analogues and Heterocyclic Derivatives

The core structure of this compound serves as a scaffold for the synthesis of more complex molecules with diverse chemical properties. The incorporation of heterocyclic rings is a common strategy to create novel analogs.

Pyrazole-Containing this compound Analogues

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds. The synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles can be achieved through the reaction of isoflavones and their 4-thio analogues with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in a solvent such as hot pyridine. researchgate.net The reaction mechanism involves the formation of the pyrazole ring from the chromone (B188151) precursor. NMR spectroscopy is a key tool for characterizing the resulting pyrazole tautomers. researchgate.net

Another approach involves the Vilsmeier-Haack reaction of arylhydrazones to produce pyrazole-4-carbaldehydes. nih.gov These intermediates can then be further modified. For example, a series of pyrazole derivatives, including those with a p-nitrophenyl moiety, have been synthesized and evaluated for their biological activities. nih.gov Multicomponent reactions also offer an efficient route to pyrazole derivatives. For instance, a four-component reaction of 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, a 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazole, and a primary aromatic amine can yield complex pyrazole-based pyrimido[4,5-d]pyrimidines. mdpi.com

Benzoxazole (B165842) Derivatives Incorporating the Hydroxyphenyl-Nitrophenol Scaffold

Benzoxazoles are another important class of heterocyclic compounds that can be synthesized from hydroxyphenyl-nitrophenol precursors. A common method for synthesizing 2-substituted benzoxazoles involves the condensation of o-aminophenols with various reagents. For example, 2-(4-hydroxyphenyl)benzoxazole can be prepared by refluxing p-hydroxybenzaldehyde and o-aminophenol in nitrobenzene. prepchem.com The resulting product can be further modified. prepchem.com

Modern synthetic methods for benzoxazoles often focus on greener and more efficient approaches. For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org Other methods include iron-catalyzed hydrogen transfer for the redox condensation of o-hydroxynitrobenzenes with alcohols and the use of sulfur and DABCO to promote the reductive coupling of o-nitrophenols with benzaldehydes. organic-chemistry.org The synthesis of benzoxazole derivatives often involves a multi-step process, starting with the alkylation of a hydroxybenzaldehyde, followed by condensation with an aminophenol to form a Schiff base, and finally, cyclocondensation to yield the benzoxazole ring. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Hydroxyphenyl 2 Nitrophenol

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through controlled fragmentation. For 4-(4-Hydroxyphenyl)-2-nitrophenol, this technique provides precise mass measurement and reveals characteristic fragmentation pathways.

The molecular weight of the parent compound, 2-Nitrobenzene-1,4-diol, is a foundational reference point. nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is expected to generate a molecular ion peak (M+) corresponding to its exact mass. The fragmentation of this ion is governed by the stability of the resulting fragments. Common fragmentation patterns for aromatic nitro compounds and phenols include the loss of small neutral molecules.

Key fragmentation pathways for nitrophenolic compounds often involve:

Loss of NO₂: A common fragmentation for nitroaromatic compounds.

Loss of H₂O: Arising from the hydroxyl groups. libretexts.org

Cleavage of the C-C bond: The bond linking the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted rings.

Formation of acylium ions: If carbonyl groups are present or formed during fragmentation, characteristic acylium ions may be observed. libretexts.org

The analysis of these fragments allows for the reconstruction of the molecule's structure and confirms the presence and position of its functional groups. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the parent ion and its fragments, adding a higher degree of confidence to the structural assignment. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value/Fragment | Significance |

| Molecular Formula | C₁₂H₉NO₄ | Represents the elemental composition of the compound. |

| Molecular Weight | 231.21 g/mol | The nominal mass of the molecule. |

| Molecular Ion (M+) | m/z 231 | Corresponds to the mass of the intact molecule with a single positive charge. |

| Key Fragment Ions | [M - NO₂]+, [M - OH]+, [M - H₂O]+, fragments of phenyl rings | Provides structural information based on the loss of functional groups and cleavage of the molecular backbone. libretexts.orglibretexts.org |

X-Ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. marshall.edu This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal XRD analysis would provide invaluable data. The analysis of related compounds, such as 4-nitrophenol (B140041) co-crystallized with other molecules, shows that hydrogen-bonding interactions play a significant role in the crystal packing. researchgate.net In the case of this compound, the hydroxyl and nitro groups are expected to be key players in forming the crystal lattice through intermolecular hydrogen bonds.

The crystal structure of similar substituted diphenyl compounds has been a subject of interest, particularly concerning the coplanarity of the two phenyl rings. bath.ac.uk The dihedral angle between the two aromatic rings in this compound, as determined by XRD, would be a critical parameter for understanding its conformational properties. The presence of the ortho-nitro group may induce steric hindrance, causing a twist between the phenyl rings.

Table 2: Hypothetical X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry operations within the unit cell. researchgate.net |

| Unit Cell Dimensions | a, b, c, α, β, γ | The dimensions and angles of the repeating unit in the crystal lattice. |

| Dihedral Angle | e.g., 30-50° | The angle between the two phenyl rings, indicating molecular conformation. bath.ac.uk |

| Key Interactions | O-H···O hydrogen bonds | Dictates the packing of molecules in the crystal structure. researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the aromatic rings and the nitro and hydroxyl functional groups. nih.govmdpi.com

The UV-Vis spectrum of the related compound 4-nitrophenol shows a strong absorption peak that shifts depending on the pH of the solution. researchgate.netresearchgate.net In acidic or neutral solutions, 4-nitrophenol is colorless and absorbs around 320 nm. researchgate.net In an alkaline medium, the phenolic proton is removed to form the 4-nitrophenolate (B89219) ion, which is intensely yellow and exhibits a significant red-shift in its absorption maximum to around 400-405 nm. researchgate.netwikipedia.org This is due to the increased delocalization of the negative charge onto the nitro group, which lowers the energy of the excited state.

For this compound, which has two hydroxyl groups, the UV-Vis spectrum is expected to be sensitive to pH changes. The presence of the additional hydroxyphenyl group will influence the electronic transitions. The absorption spectrum will likely show multiple bands corresponding to the different electronic environments of the two aromatic rings. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Condition | Expected λmax (nm) | Associated Electronic Transition |

| Neutral (pH 7) | ~320 - 350 | π → π* and n → π* transitions of the protonated phenolic and nitroaromatic systems. researchgate.netwikipedia.org |

| Alkaline (pH > 9) | ~400 - 430 | π → π* transition in the deprotonated phenolate (B1203915) form, leading to enhanced conjugation. researchgate.netwikipedia.org |

| Isosbestic Point | ~350 - 370 | The wavelength at which the absorbance of the protonated and deprotonated forms are equal. wikipedia.org |

Emerging Nonlinear Optical Spectroscopy Techniques for Advanced Analysis

Nonlinear optical (NLO) spectroscopy encompasses a suite of advanced techniques that probe the interaction of matter with intense laser light, providing information inaccessible through linear methods. americanpharmaceuticalreview.com Compounds like this compound, which possess both electron-donating (-OH) and electron-withdrawing (-NO2) groups connected by a π-conjugated system, are excellent candidates for exhibiting significant NLO properties. researchgate.netnih.gov

Emerging NLO techniques for advanced analysis include:

Second Harmonic Generation (SHG): This technique is highly sensitive to the lack of centrosymmetry in a material. For this compound, a non-centrosymmetric crystal structure would result in a strong SHG signal, making it a potential material for frequency-doubling applications. americanpharmaceuticalreview.com

Two-Photon Absorption (2PA): 2PA is a process where a molecule simultaneously absorbs two photons. The 2PA cross-section is a measure of this probability and is a key parameter for applications in 3D microfabrication, optical data storage, and bio-imaging. ucf.edu

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This ultrafast technique can track the excited-state dynamics of molecules on femtosecond timescales. For nitrophenols, fs-TA can reveal processes like intramolecular proton transfer, charge transfer, and solvent relaxation. nih.govmdpi.com

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS provides vibrational structural information of molecules in their transient excited states, offering a more detailed picture of photochemical and photophysical processes. nih.gov

The study of NLO properties provides deeper insight into the electronic structure and charge transfer characteristics of this compound, opening avenues for its application in advanced materials and photonics. tu-darmstadt.de

Computational Chemistry and Quantum Mechanical Analysis of 4 4 Hydroxyphenyl 2 Nitrophenol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-(4-hydroxyphenyl)-2-nitrophenol, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental chemical characteristics.

Optimization of Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound is the foundational step in its computational analysis. This process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For similar molecules, such as chalcone (B49325) derivatives, geometry optimization is performed using DFT methods to achieve a stable structure. For instance, in a study on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the optimized structure was confirmed by comparing theoretical bond parameters with experimental X-ray diffraction data, showing good agreement. niscpr.res.in

Conformational analysis is also critical, as the relative orientation of the two phenyl rings and the positions of the hydroxyl and nitro groups can significantly influence the molecule's properties. In a computational study of raspberry ketone [4-(4-hydroxyphenyl)-butan-2-one], a scan of the dihedral angle between the phenyl ring and the butanone substituent revealed three distinct conformers, with the most stable one being asymmetrical. ulster.ac.uk A similar approach for this compound would be necessary to identify its most stable three-dimensional arrangement.

Table 1: Representative Theoretical Bond Parameters for a Chalcone Derivative Similar to the Studied Compound (Data is for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Length (Å) - Experimental (XRD) |

| C=O | 1.227 | 1.237 |

| C-O (methoxy) | 1.359 | 1.415 |

| C-O (hydroxy) | 1.364 | 1.361 |

| Aromatic C-C | 1.398-1.407 | 1.385-1.398 |

This table is generated based on data from a study on a related chalcone derivative to illustrate the type of information obtained from DFT calculations. niscpr.res.in

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For related phenol (B47542) derivatives, DFT calculations have been employed to determine these parameters. wisdomlib.org In a study on 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one, the HOMO and LUMO distributions were analyzed to understand the molecule's adsorption potential on a metal surface. imist.ma For 4-nitrophenol (B140041), the HOMO-LUMO energy gap was calculated to be 3.76 eV. researchgate.net For the chalcone derivative (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the energy gap was found to be around 3.75 eV in various solvents. niscpr.res.in These values for similar compounds suggest that this compound is likely to have a comparable energy gap, indicating a reactive molecule.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-Nitrophenol | - | - | 3.76 researchgate.net |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in water) | - | - | 3.747 niscpr.res.in |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 irjweb.com |

| Tetrathiafulvalene (gas phase) | -5.109 | -1.237 | 3.872 edu.krd |

This table presents data from various studies on related compounds to provide a comparative context for the likely electronic properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In studies of similar molecules, such as (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, MEP analysis has been used to identify the reactive regions. niscpr.res.inresearchgate.net For a nitro-substituted benzamide, MEP analysis revealed negative potentials around the carbonyl and nitro group oxygen atoms, indicating them as sites for electrophilic interaction, while positive potentials were observed around the N-H groups, marking them as sites for nucleophilic interaction. nih.gov A similar pattern would be expected for this compound, with the nitro group and hydroxyl oxygen atoms being electron-rich regions and the hydroxyl proton being an electron-deficient site.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies using DFT, a detailed assignment of the experimental spectra can be achieved.

For related compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, theoretical calculations have helped in assigning the characteristic vibrational modes, including the symmetric and asymmetric stretching of the NO2 group, which are typically found in specific regions of the infrared spectrum. esisresearch.org In substituted nitrobenzenes, the asymmetric and symmetric NO2 stretching vibrations are expected in the regions of 1580 ± 80 cm⁻¹ and 1380 ± 20 cm⁻¹, respectively. esisresearch.org The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method.

Table 3: Representative Vibrational Frequencies (cm⁻¹) for a Related Nitrophenol Derivative (Data is for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide)

| Vibrational Mode | Experimental (IR) | Experimental (Raman) | Calculated (DFT) |

| Asymmetric NO2 Stretch | 1548 | 1541 | 1564 |

| Symmetric NO2 Stretch | - | 1340 | 1345 |

| C-O Stretch | 1249 | - | 1236 |

This table showcases typical vibrational frequencies for a molecule containing nitro and hydroxyl groups, providing an expected range for the spectral features of this compound. esisresearch.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into hybridization, delocalization of electron density, and intramolecular interactions. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)).

NBO analysis of similar compounds, such as 2-Hydroxy-4-Methoxybenzophenone, has been used to understand the intramolecular hydrogen bonding and the delocalization of electron density, which contribute to the molecule's stability. researchgate.netnih.gov For molecules with nitro groups, NBO analysis can reveal the extent of electron-withdrawing effects and hyperconjugative interactions. The stabilization energy associated with the interaction between a lone pair on an oxygen atom and an antibonding orbital of an adjacent bond can indicate the strength of hyperconjugation. youtube.com

Molecular Interactions and Mechanistic Insights into Biological Activity of 4 4 Hydroxyphenyl 2 Nitrophenol

Molecular Docking Simulations for Ligand-Receptor Binding

Computational Assessment of Molecular Target Interactions

Computational methods, particularly molecular docking, have become instrumental in predicting the interactions between small molecules and biological macromolecules, offering insights into potential therapeutic targets. For compounds structurally related to 4-(4-hydroxyphenyl)-2-nitrophenol, these computational assessments have identified plausible protein targets and elucidated the nature of their binding.

A molecular docking study on 4-hydroxy-2'-nitrodiphenyl ether, a structural analog of this compound, investigated its potential as a tyrosinase inhibitor. fums.ac.ir Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest in the fields of medicine and cosmetics. fums.ac.ir The study revealed that 4-hydroxy-2'-nitrodiphenyl ether exhibited a strong binding affinity for the tyrosinase active site, with a calculated binding energy (ΔGbind) of -12.79 kcal/mol. fums.ac.ir This favorable interaction was attributed to the efficient metal-ligand interaction between the oxygen of the nitro group and the Cu2+ ions present in the enzyme's active site. fums.ac.ir These findings suggest that this compound, possessing a similar nitro- and hydroxyl-substituted phenyl ring system, could also potentially interact with and inhibit metalloenzymes like tyrosinase.

In another computational investigation, a Schiff base derivative, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, was docked against the protein target with PDB ID: 1GTV. elsevierpure.com The results indicated a high binding affinity for this target. elsevierpure.com While the specific protein for 1GTV was not mentioned in the provided context, this finding further supports the potential of nitrophenol derivatives to engage in specific and strong interactions with biological targets. The collective results from these computational studies on analogous compounds underscore the potential of this compound to bind to specific protein targets, a critical first step in eliciting a biological response.

Table 1: Molecular Docking Data for Analogs of this compound

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

| 4-Hydroxy-2'-nitrodiphenyl ether | Tyrosinase | -12.79 | Metal-ligand interaction with Cu2+ in the active site | fums.ac.ir |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | 1GTV | Not specified | High binding affinity | elsevierpure.com |

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds are a cornerstone of their diverse biological activities. These mechanisms primarily involve the donation of a hydrogen atom or an electron to neutralize reactive free radicals and the chelation of metal ions that can catalyze oxidative reactions.

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. nih.govnih.govnih.gov In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be quantified spectrophotometrically. caymanchem.com

A study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, a compound sharing the nitrophenol moiety with this compound, demonstrated significant free radical scavenging activity. elsevierpure.com This compound exhibited a half-maximal inhibitory concentration (IC50) value of 6.24 ppm in the DPPH scavenging assay, indicating its potential to effectively neutralize free radicals. elsevierpure.com The presence of hydroxyl groups on the phenyl rings is crucial for this activity, as they can readily donate a hydrogen atom to a radical, thereby stabilizing it. The general mechanism for phenolic compounds involves the formation of a more stable phenoxyl radical, which can be further stabilized by resonance.

Studies on 4-substituted 2-(2-hydroxyphenyl)thiazolines, which also contain a hydroxyphenyl group, have highlighted the importance of metal chelation in their biological activity. nih.gov The antiproliferative activity of some of these compounds was significantly reduced when they were delivered as a 1:1 molar mixture with FeCl3, suggesting that their mechanism of action involves the chelation of iron. nih.gov This indicates that the hydroxyphenyl moiety, also present in this compound, could potentially confer metal-chelating properties, thereby contributing to its antioxidant capacity by sequestering pro-oxidant metal ions.

Cellular Interaction Mechanisms (In Vitro Studies)

In vitro studies using cell lines are fundamental for elucidating the cellular and molecular mechanisms through which a compound exerts its biological effects. Such studies provide crucial information on antiproliferative activities and the modulation of key cellular signaling pathways.

The potential of phenolic compounds to inhibit the growth of cancer cells has been extensively studied. A notable in vitro study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol investigated its cytotoxic effects against the A549 human lung cancer cell line. elsevierpure.com The compound exhibited significant antiproliferative activity, with an IC50 value of 82.04 μg/mL. elsevierpure.com This demonstrates the potential of nitrophenol-containing structures to inhibit cancer cell proliferation.

Furthermore, studies on other structurally related compounds, such as flavonoids, have shown that specific structural features, like the ortho-catechol moiety in ring B and a C2-C3 double bond, are important for antiproliferative activity. nih.gov For instance, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine, a thiazoline (B8809763) iron chelator, displayed potent antiproliferative and cytocidal activity against L1210 and P388 murine leukemia cell lines with IC50 values of 3 and 1 μM, respectively. nih.gov These findings suggest that this compound, by virtue of its phenolic structure, may also possess antiproliferative properties against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of this compound Analogs

| Compound | Cell Line | IC50 Value | Reference |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | A549 (Human Lung Cancer) | 82.04 µg/mL | elsevierpure.com |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 (Murine Leukemia) | 3 µM | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | P388 (Murine Leukemia) | 1 µM | nih.gov |

Phenolic compounds are known to exert their biological effects by modulating a variety of intracellular signaling pathways that are often dysregulated in disease states such as cancer and inflammation. nih.gov These pathways include the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades. nih.gov

For example, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, a compound with structural similarities to the hydroxyphenyl portion of the target molecule, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Its mechanism of action involves the activation of the p38 MAPK pathway, which in turn leads to the suppression of NF-κB and the upregulation of TNFRSF10B (DR5), ultimately activating the caspase cascade. nih.gov Similarly, other phenolic compounds have been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. mdpi.com Given the established role of phenolic compounds in modulating these critical cellular pathways, it is plausible that this compound could also exert its biological activities by interacting with and altering the activity of key signaling proteins within these cascades.

Environmental Transformation and Degradation Mechanisms of 4 4 Hydroxyphenyl 2 Nitrophenol

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of 4-(4-Hydroxyphenyl)-2-nitrophenol through non-biological processes, primarily driven by light and reactive oxygen species.

Photolysis, the degradation of a compound by light, is a significant abiotic degradation pathway for nitrophenols in both aquatic and atmospheric environments. unito.itnoaa.govresearchgate.net In aqueous systems, the direct photolysis of nitrophenols can occur, although the quantum yields and rates are highly dependent on factors such as wavelength and pH. unito.it For instance, 4-nitrophenol (B140041), a related compound, undergoes photolysis at a higher rate than 2-nitrophenol (B165410) under summertime irradiation conditions. unito.it In the atmosphere, photolysis is a dominant removal mechanism for nitrophenols, with photolysis rates for nitrophenol being approximately 3.5% ± 1.3% of the photolysis rate of nitrogen dioxide (jNO2). researchgate.net

The photolysis of nitrophenols can lead to the formation of various products. In both gaseous and aqueous phases, the primary photolysis products of 2-nitrophenol and 4-nitrophenol are hydroxyl radicals (•OH) and nitrogen monoxide (NO), rather than nitrous acid (HONO). rsc.org However, in aqueous solutions, 4-nitrophenol can generate HONO through an intermolecular excited state hydrogen transfer with surrounding water molecules. rsc.org The photolysis of nitrophenols in the atmosphere can also contribute to the formation of secondary organic aerosols (SOA), with rapid aerosol formation observed during the direct photolysis of 2-nitrophenol. mdpi.com

Table 1: Photolysis of Nitrophenols in Different Environmental Systems

| Environmental System | Key Processes and Findings | Photolysis Products | Citation |

| Aqueous | - pH and wavelength-dependent photolysis rates. unito.it- 4-nitrophenol photolyzes faster than 2-nitrophenol. unito.it- Potential for HONO formation from 4-nitrophenol. rsc.org | •OH, NO, HONO | unito.itrsc.org |

| Atmospheric | - Dominant removal pathway for nitrophenols. noaa.govresearchgate.net- Contributes to SOA formation. mdpi.com | •OH, NO, Secondary Organic Aerosols | noaa.govrsc.orgmdpi.com |

The reaction with hydroxyl radicals (•OH) is a major pathway for the oxidative degradation of nitrophenols in the environment. copernicus.orgresearchgate.net These highly reactive radicals can initiate the breakdown of the aromatic ring structure, leading to mineralization. eeer.orgeeer.org The reaction is initiated by the electrophilic addition of the hydroxyl radical to the aromatic ring, primarily at the ortho and para positions, forming dihydroxynitrocyclohexadienyl radicals. copernicus.org

In aqueous solutions, the reaction of •OH with 4-nitrophenol leads to the formation of various phenolic products. copernicus.orgresearchgate.net The yield and type of products are influenced by pH. copernicus.orgresearchgate.net For example, the yield of 4-nitrocatechol is higher at pH 9 than at pH 2. copernicus.orgresearchgate.net Other identified intermediate products from the oxidative degradation of 4-nitrophenol include hydroquinone and 1,2,4-trihydroxybenzene. eeer.org Ultimately, these intermediates can be further oxidized, leading to ring cleavage and the formation of smaller organic acids and eventually carbon dioxide and water. eeer.orgeeer.org

It has been observed that the presence of 254 nm UV light can accelerate the degradation of p-nitrophenol by hydroxyl radicals, suggesting a synergistic effect between photolysis and •OH attack. nih.gov This is attributed to the photoionization of p-nitrophenol, which generates a phenoxy radical that can then react with •OH. nih.gov

Biotic Degradation Pathways

Microorganisms play a crucial role in the breakdown of this compound in the environment through various enzymatic processes.

Under aerobic conditions, microorganisms utilize two primary pathways for the degradation of nitrophenols: the hydroquinone pathway and the 1,2,4-benzenetriol pathway. nih.govresearchgate.netresearchgate.net The specific pathway employed often depends on the microbial species. Gram-negative bacteria typically degrade 4-nitrophenol via the hydroquinone pathway, while Gram-positive bacteria often utilize the 1,2,4-benzenetriol pathway. nih.govresearchgate.netresearchgate.net

In the hydroquinone pathway , the initial step involves the monooxygenase-catalyzed removal of the nitro group from 4-nitrophenol, resulting in the formation of hydroquinone. nih.govnih.gov This reaction requires NADPH and oxygen. nih.gov The hydroquinone then undergoes ring cleavage catalyzed by a dioxygenase. nih.gov

The 1,2,4-benzenetriol pathway also begins with a monooxygenase-catalyzed reaction, but it leads to the formation of 1,2,4-benzenetriol. nih.gov This intermediate is then subject to ring fission. nih.gov In some bacteria, the conversion of p-nitrophenol to 1,2,4-benzenetriol proceeds through the formation of 4-nitrocatechol and/or 4-nitroresorcinol. nih.gov

Table 2: Key Microbial Degradation Pathways of Nitrophenols

| Pathway | Key Intermediate | Typical Microorganisms | Initial Enzymatic Step | Citation |

| Hydroquinone Pathway | Hydroquinone | Gram-negative bacteria (e.g., Moraxella, Pseudomonas) | Monooxygenase-catalyzed removal of the nitro group | nih.govresearchgate.netresearchgate.netnih.govnih.gov |

| 1,2,4-Benzenetriol Pathway | 1,2,4-Benzenetriol | Gram-positive bacteria (e.g., Arthrobacter, Rhodococcus) | Monooxygenase-catalyzed formation of 1,2,4-benzenetriol | nih.govresearchgate.netresearchgate.netnih.gov |

Enzymatic hydroxylation is a key initial step in the microbial degradation of aromatic compounds. researchgate.netmdpi.com Cytochrome P-450 monooxygenases are a versatile group of enzymes that can catalyze the hydroxylation of a wide range of substrates, including nitrophenols. mdpi.comnih.gov For instance, the hydroxylation of p-nitrophenol to 4-nitrocatechol is catalyzed by cytochrome P-450 isozyme 3a in rabbit hepatic microsomes. nih.gov This enzymatic reaction is a critical step that prepares the aromatic ring for subsequent cleavage.

In addition to oxidation, enzymatic reduction of the nitro group is another important transformation pathway. researchgate.netresearchgate.net Nitroreductases can catalyze the reduction of the nitro group to a hydroxylamino group and subsequently to an amino group. researchgate.netresearchgate.net For example, nitroreductase from Escherichia coli can reduce 4-nitrophenol to 4-aminophenol (B1666318) and 4-hydroxylamino-phenol in the presence of NADH. researchgate.net This reduction can occur under both aerobic and anaerobic conditions. researchgate.net

The biodegradation of this compound and related compounds results in the formation of various intermediate metabolites. The identification of these metabolites is crucial for elucidating the degradation pathways.

During the aerobic degradation of 4-nitrophenol, key intermediates that have been identified include hydroquinone and 1,2,4-benzenetriol, corresponding to the two main degradation pathways. nih.govnih.gov Further degradation of hydroquinone can lead to the formation of γ-hydroxymuconic semialdehyde, which is then converted to maleylacetic acid and subsequently β-ketoadipic acid. nih.gov In the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, methyl-1,4-benzoquinone and methylhydroquinone have been identified as intermediates before ring cleavage. frontiersin.org

Under anaerobic conditions, the initial step is often the reduction of the nitro group, leading to the formation of aminophenols. researchgate.net For example, the anaerobic degradation of 4-nitrophenol can proceed via the formation of 4-aminophenol. researchgate.net

Table 3: Common Metabolites in the Biodegradation of Nitrophenols

| Degradation Condition | Pathway/Reaction | Key Metabolites | Citation |

| Aerobic | Hydroquinone Pathway | Hydroquinone, γ-Hydroxymuconic semialdehyde, Maleylacetic acid, β-Ketoadipic acid | nih.gov |

| Aerobic | 1,2,4-Benzenetriol Pathway | 1,2,4-Benzenetriol, 4-Nitrocatechol, 4-Nitroresorcinol | nih.gov |

| Aerobic | Degradation of 3-methyl-4-nitrophenol | Methyl-1,4-benzoquinone, Methylhydroquinone | frontiersin.org |

| Anaerobic | Reductive Pathway | 4-Aminophenol, 4-Hydroxylamino-phenol | researchgate.netresearchgate.net |

| Abiotic Oxidation | Reaction with •OH | 4-Nitrocatechol, Hydroquinone, 1,2,4-Trihydroxybenzene | copernicus.orgeeer.org |

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 4 Hydroxyphenyl 2 Nitrophenol Analogues

Correlating Structural Features with Biological Activity

The biological activity of 4-(4-Hydroxyphenyl)-2-nitrophenol analogues is intrinsically linked to the spatial arrangement of their core components: the two phenyl rings, the nitro group, and the hydroxyl groups. The relative orientation of these features dictates how the molecule interacts with its biological target.

Key structural elements that significantly influence activity include:

The Biphenyl Core: The planarity or twist between the two phenyl rings is a critical determinant of binding affinity. Modifications to this dihedral angle can either enhance or diminish interaction with a target protein's binding pocket.

The Nitro Group: The position and electronic influence of the nitro group are paramount. Its strong electron-withdrawing nature can affect the acidity of the neighboring hydroxyl group and participate in crucial hydrogen bonding or electrostatic interactions within the active site of a target enzyme.

Hydroxyl Groups: The phenolic hydroxyl groups are often essential for anchoring the molecule to its target through hydrogen bonds. Their positioning on both phenyl rings allows for specific interactions that contribute to the molecule's potency and selectivity.

Studies on related nitrophenol compounds have demonstrated the importance of these functional groups. For instance, in a series of aminobenzylated 4-nitrophenols, the para-nitrophenol group was identified as a pivotal structural feature for their antibacterial activity nih.gov.

Influence of Substituent Effects on Molecular Interactions

The introduction of different substituents at various positions on the biphenyl scaffold of this compound allows for the fine-tuning of its physicochemical properties and, consequently, its biological activity. These substituent effects can be broadly categorized as electronic and steric.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can profoundly alter the electron distribution within the molecule. This, in turn, affects:

Acidity (pKa) of Hydroxyl Groups: Modifying the acidity of the phenolic protons can change their ability to act as hydrogen bond donors, a critical factor in molecular recognition by biological targets.

Aromatic Interactions: Substituents can influence the molecule's ability to engage in π-π stacking or cation-π interactions with amino acid residues in the binding site.

Steric Effects: The size and shape of a substituent can:

Dictate Binding Orientation: Bulky groups can create steric hindrance, forcing the molecule to adopt a specific conformation to fit within a binding pocket.

Enhance Selectivity: By introducing substituents that are complementary to a specific region of the target's active site, the selectivity of the analogue for that target over others can be improved.

Research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which share the 4-hydroxyphenyl moiety, revealed that hydrophobic ortho-substituents on the aroyl moiety led to the best inhibitory activity against tyrosinase nih.govnih.govresearchgate.net. This highlights how specific substitutions can significantly enhance biological efficacy.

The following table summarizes the general influence of different types of substituents on the molecular interactions of this compound analogues.

| Substituent Type | Electronic Effect | Steric Effect | Impact on Molecular Interactions |

| Electron-Withdrawing (e.g., -NO2, -CN, Halogens) | Increases acidity of hydroxyl groups. | Generally small to moderate. | Can enhance hydrogen bonding and electrostatic interactions. |

| Electron-Donating (e.g., -OCH3, -CH3) | Decreases acidity of hydroxyl groups. | Can vary from small to large. | May alter the strength of hydrogen bonds and influence hydrophobic interactions. |

| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal. | Size increases down the group. | Can form halogen bonds and influence lipophilicity, thereby affecting cell permeability. |

| Bulky Alkyl Groups | Weakly electron-donating. | Significant steric hindrance. | Can improve binding through hydrophobic interactions if the binding pocket has a corresponding hydrophobic region. |

Design Principles for Modulating Specific Biological Responses

The rational design of this compound analogues with specific biological activities relies on a set of established principles derived from SAR studies. The goal is to optimize the molecule's properties to achieve a desired therapeutic effect while minimizing off-target interactions.

Key design principles include:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a hydroxyl group might be replaced with a bioisostere that can still act as a hydrogen bond donor but is less susceptible to metabolic modification.

Conformational Restriction: By introducing structural elements that limit the rotational freedom of the molecule, such as by forming a ring system, it is possible to lock the analogue into its bioactive conformation. This can lead to a significant increase in binding affinity and selectivity.

Scaffold Hopping: This strategy involves replacing the core chemical structure (the scaffold) with a different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques can be employed to design ligands that fit precisely into the active site. This allows for the optimization of interactions and the prediction of binding affinities.

Ligand Design Based on Computational and Experimental SAR Data

The integration of computational and experimental data is a powerful approach in modern ligand design. Computational methods can be used to predict the properties of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide valuable insights into the key interactions that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding process.

Experimental Validation: The predictions from computational models must be validated through experimental testing. This involves the chemical synthesis of the designed analogues and their evaluation in relevant biological assays. The experimental results then feed back into the computational models, leading to a cycle of design, synthesis, testing, and model refinement.

For instance, in the development of tyrosinase inhibitors based on a (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold, docking simulations were used to predict the binding mode of the inhibitors in the enzyme's active site, which was then correlated with the experimentally determined inhibitory activities nih.govresearchgate.net.

The following table provides a hypothetical example of how SAR data for a series of this compound analogues might be presented, correlating structural modifications with inhibitory activity against a specific enzyme.

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) |

| 1 | H | H | 10.5 |

| 2 | Cl | H | 5.2 |

| 3 | F | H | 7.8 |

| 4 | H | OCH3 | 15.1 |

| 5 | Cl | OCH3 | 8.9 |

This iterative process of computational design and experimental validation is crucial for the successful development of novel therapeutic agents based on the this compound scaffold.

Emerging Research Frontiers and Novel Applications of 4 4 Hydroxyphenyl 2 Nitrophenol in Chemical Science

Development of Catalytic Systems Involving 4-(4-Hydroxyphenyl)-2-nitrophenol Precursors

The reduction of nitrophenols, particularly 4-nitrophenol (B140041) (4-NP), to their corresponding aminophenols is a benchmark reaction for evaluating the efficacy of new catalytic systems, especially those involving metal nanoparticles. researchgate.net This reaction is not only environmentally significant but also crucial for producing valuable chemical intermediates. mdpi.com Given its structure, this compound is an ideal candidate to serve as a precursor in similar catalytic reductions. The primary reaction would involve the conversion of its nitro group to an amino group, yielding 2-amino-4-(4-hydroxyphenyl)phenol.

Research on 4-NP reduction has demonstrated the high efficiency of various metal nanoparticle catalysts, which function by providing a surface for the reaction to occur. mdpi.comnih.gov The process typically follows Langmuir-Hinshelwood kinetics, where reactants adsorb onto the catalyst surface, react, and then desorb as products. researchgate.net A similar mechanistic pathway is anticipated for this compound. The catalytic activity is influenced by the type of metal, particle size, and the support material used. nih.govnih.gov For instance, gold (Au), silver (Ag), copper (Cu), and platinum (Pt) nanoparticles have all been studied extensively for their catalytic prowess in reducing 4-NP. mdpi.comnih.gov

The development of catalytic systems using this compound as a precursor would likely follow these established principles. The resulting amino compound, 2-amino-4-(4-hydroxyphenyl)phenol, would be a highly functionalized molecule with potential applications in polymer and pharmaceutical synthesis.

Table 1: Overview of Nanoparticle Catalytic Systems Relevant to the Reduction of Nitrophenols

| Catalyst Type | Metal/Support Material Examples | Reducing Agent | Key Findings |

|---|---|---|---|

| Gold Nanoparticles | AuNPs, Au/γ-Al₂O₃, Au/Fe₃O₄@SiO₂ | Sodium Borohydride (NaBH₄) | High catalytic activity; smaller particles show faster reaction rates; reusable. nih.gov |

| Silver Nanoparticles | AgNPs, Ag/PDA@Fe₃O₄ | Sodium Borohydride (NaBH₄) | Effective catalysts; activity can be higher than copper but may have lower recyclability than gold. nih.gov |

| Copper Nanoparticles | CuNPs, Cu/PDA@Fe₃O₄, Copper(II) Complexes | Sodium Borohydride (NaBH₄) | Environmentally friendly and can be as active as silver-based catalysts. nih.govnih.gov |

| Platinum Nanoparticles | PtNPs, Ag-Pt alloys | Sodium Borohydride (NaBH₄) | Highly efficient; the reaction can proceed via hydrogen evolution from NaBH₄ hydrolysis followed by hydrogenation of the nitro group. mdpi.com |

Integration into Advanced Materials and Hybrid Systems

The functional groups of this compound make it a prime candidate for integration into advanced materials and hybrid systems. The two phenolic hydroxyl groups can act as points of attachment for polymerization or for grafting onto the surfaces of other materials, while the nitro group offers a site for further chemical modification.

One promising area is the development of molecularly imprinted polymers (MIPs). MIPs are materials engineered to have specific recognition sites for a target molecule. polympart.comresearchgate.net By using this compound as the template molecule during polymerization, it is possible to create polymers with cavities that are perfectly shaped to selectively bind it. This technology is valuable for creating sensors or for the selective extraction of the compound and its analogues from complex mixtures. polympart.com The synthesis of MIPs for 4-nitrophenol has been successfully achieved using functional monomers like 4-vinylpyridine, which forms hydrogen bonds with the phenolic hydroxyl group. researchgate.net

Another avenue is the creation of inorganic-organic hybrid materials. For example, titanium dioxide (TiO₂) nanoparticles can be coupled with organic molecules to create materials with combined functionalities, such as photocatalysis and antimicrobial activity. mdpi.com The hydroxyl groups of this compound could be used to anchor the molecule to the surface of metal oxides like TiO₂ or silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). polympart.commdpi.com Such hybrid systems could be designed for applications in environmental remediation, where the inorganic component provides photocatalytic degradation capabilities and the organic component adds selectivity or other desired properties. nih.gov

Table 2: Potential Applications in Advanced Materials

| Material Type | Role of this compound | Potential Functionality |

|---|---|---|

| Molecularly Imprinted Polymers (MIPs) | Template Molecule | Selective recognition and separation of nitrophenolic compounds. polympart.comresearchgate.net |

| Hybrid Inorganic-Organic Materials | Organic Ligand/Surface Modifier | Anchoring to metal oxides (e.g., TiO₂, Fe₃O₄) to create multifunctional materials for sensing or catalysis. polympart.commdpi.com |

| Specialty Polymers (e.g., Polycarbonates) | Monomer Precursor | After chemical modification (e.g., reduction of the nitro group), it could be used to synthesize high-performance polymers. |

| Functionalized Surfaces | Grafting Agent | Immobilization onto surfaces to create chemically active or selective interfaces. polympart.com |

Use as a Precursor for Novel Organic Syntheses and Fine Chemicals

The structure of this compound is analogous to key industrial intermediates, suggesting its utility as a starting material for the synthesis of valuable fine chemicals. A primary example is the synthesis of paracetamol (acetaminophen), which traditionally starts from phenol (B47542). mdpi.com A common industrial route involves the nitration of phenol to give 4-nitrophenol, which is then reduced to 4-aminophenol (B1666318) and subsequently acetylated. nih.govmdpi.comwikipedia.org

Applying this synthetic logic, this compound can be seen as a precursor to a more complex analogue of an active pharmaceutical ingredient or other fine chemical. The critical step would be the selective reduction of the nitro group to an amine, yielding 2-amino-4-(4-hydroxyphenyl)phenol. This resulting tri-functional molecule (containing two hydroxyl groups and one amino group) would be a versatile building block for a variety of more complex structures.

For example, the amino group could be acetylated, as in the paracetamol synthesis, to produce N-(2,5-dihydroxy-[1,1'-biphenyl]-4-yl)acetamide. The phenolic hydroxyl groups could be targeted for etherification or esterification to create a library of new compounds for screening in drug discovery or materials science. This approach allows for the creation of complex molecules with potentially novel biological or physical properties, starting from a single, well-defined precursor. nih.gov The synthesis of other compounds, such as 2-(4-hydroxyphenyl)ethanol, also employs nitration followed by reduction as key steps, further highlighting the importance of nitrophenolic intermediates in organic synthesis. google.com

Table 3: Synthetic Pathways and Potential Products

| Reaction Type | Reagents/Conditions | Intermediate/Product | Potential Application of Product |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C; or NaBH₄, Au/Ag NPs | 2-Amino-4-(4-hydroxyphenyl)phenol | Precursor for pharmaceuticals, dyes, and polymers. nih.govmdpi.com |

| Amine Acylation | Acetic Anhydride | N-(2,5-dihydroxy-[1,1'-biphenyl]-4-yl)acetamide | Analogue of paracetamol; potential pharmaceutical applications. mdpi.comwikipedia.org |

| Hydroxyl Group Alkylation/Acylation | Alkyl Halides, Acyl Chlorides | Ether or ester derivatives | Fine chemicals, liquid crystals, polymer additives. wikipedia.org |

| Diazotization and Coupling | NaNO₂, HCl; then coupling agent | Azo dyes | Dyes and pigments with unique chromophoric systems. google.com |

Exploration of its Role in Complex Chemical Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is key to controlling its transformations and designing new applications. The reactivity of this molecule is governed by the interplay between its two aromatic rings and its three functional groups. The mechanisms of related compounds, especially 4-nitrophenol, provide a strong foundation for predicting its behavior.

One critical area is its reaction with radical species, such as the hydroxyl radical (•OH), which is important in atmospheric chemistry and advanced oxidation processes for water treatment. researchgate.netresearchgate.net For 4-nitrophenol, the reaction with •OH proceeds via electrophilic addition to the aromatic ring, forming dihydroxynitrocyclohexadienyl radical intermediates. researchgate.net The positions of addition are directed by the electron-donating -OH group and the electron-withdrawing -NO₂ group. In the case of this compound, the presence of the second hydroxyphenyl ring would further influence the electron density distribution, potentially opening up additional reaction pathways or altering the stability of radical intermediates.

Another fundamental mechanism is its catalytic reduction. The widely accepted mechanism for the reduction of 4-nitrophenol on metal nanoparticle surfaces begins with the deprotonation of the phenolic hydroxyl group to form a nitrophenolate ion. researchgate.netnih.gov This ion then adsorbs onto the catalyst surface, where it accepts electrons and protons (often from the hydrolysis of a reducing agent like NaBH₄) in a stepwise process to reduce the nitro group to an amino group, passing through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net For this compound, a similar mechanism is expected. However, the presence of two hydroxyl groups could influence adsorption onto the catalyst surface, and the steric bulk of the second phenyl ring might affect the rate of reaction. Studying these mechanistic details would be crucial for optimizing catalytic processes involving this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| 4-Aminophenol |

| 2-Amino-4-(4-hydroxyphenyl)phenol |

| Gold Nanoparticles |

| Silver Nanoparticles |

| Copper Nanoparticles |

| Platinum Nanoparticles |

| Sodium Borohydride |

| Titanium dioxide |

| Iron(III) oxide |

| Silicon dioxide |

| 4-Vinylpyridine |

| Paracetamol (Acetaminophen) |

| N-(2,5-dihydroxy-[1,1'-biphenyl]-4-yl)acetamide |

| 2-(4-Hydroxyphenyl)ethanol |

| Dihydroxynitrocyclohexadienyl radical |

| N-(4-hydroxyphenyl)hydroxylamine |

| 4-Nitrosophenol |

| 4-Chlorophenol |

| 3-Nitrophenol |

| 4-Nitrocatechol |

| Phenol |

| Diphenyl carbonate |

| Bisphenol A |

| Bisphenol S |

| N-(4-hydroxyphenyl)acetamide |

| 2-(Chloromethyl)-4-nitrophenol (B20466) |

| 2,4-Dinitrophenol |

| 2,6-Dibromo-4-nitrophenol |

| 2-Amino-4-nitrophenol |

| Ifenprodil |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.